2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
Description
2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-2-26-19-9-4-3-8-18(19)23-10-12-24(13-11-23)20(25)14-15-16(21)6-5-7-17(15)22/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRFSXSHPHTUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(2-ethoxyphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 2-(2,6-dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanoic acid, while reduction could produce 2-(2,6-dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors in the central nervous system.
Medicine: Potential therapeutic applications, including as an anxiolytic or antipsychotic agent.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone likely involves its interaction with specific molecular targets in the body, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- 2-(2,6-Dichlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
Comparison
Compared to similar compounds, 2-(2,6-Dichlorophenyl)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone may exhibit unique pharmacological properties due to the presence of the ethoxy group, which can influence its binding affinity and selectivity for specific receptors. This uniqueness can make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
